molecular formula C11H15NO2 B6188492 methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate CAS No. 2114759-87-2

methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

Cat. No.: B6188492
CAS No.: 2114759-87-2
M. Wt: 193.24 g/mol
InChI Key: BAWFBZICVKMKCN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase (NOS), which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific ester functional group and its applications in various fields.

Properties

CAS No.

2114759-87-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h5-7H,1-4H3

InChI Key

BAWFBZICVKMKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)C(=O)OC

Purity

95

Origin of Product

United States

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